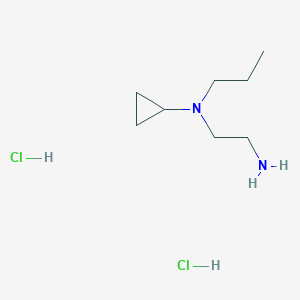

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

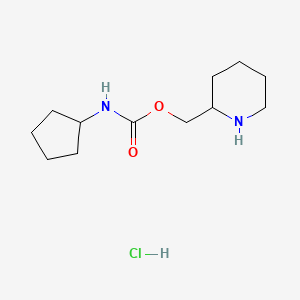

Übersicht

Beschreibung

“N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride” likely refers to a compound that contains an aminoethyl group (-NH-CH2-CH2-) and a propylcyclopropane group attached to a nitrogen atom, with two hydrochloride ions for charge balance. The presence of the aminoethyl group suggests that this compound could participate in reactions typical of amines .

Molecular Structure Analysis

The molecular structure of this compound would likely show a cyclopropane ring attached to a propyl group, and an aminoethyl group attached to the same nitrogen atom .

Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an amine, this compound would likely be a polar molecule and could form hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Potential Antidepressants

- Research has developed a copper-catalyzed aminoboration of 1-methylenecyclopropanes, leading to the synthesis of (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner. These compounds, including structures similar to N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, serve as valuable building blocks for potential antidepressants and trans-2-arylcyclopropylamine derivatives (R. Sakae et al., 2014).

Antiviral Research

- A study synthesized a series of (S,Z)-2-aminopurine methylenecyclopropane analogues, investigating their antiviral activity. These compounds, which share structural motifs with N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, exhibited significant activity against various herpesviruses and hepatitis B virus, highlighting their potential in antiviral research (Xinchao Chen et al., 2003).

Synthesis of Biologically Active Compounds

- The 2-arylcyclopropylamine (ACPA) motif, which is related to the structure of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, is common in biologically active compounds. A review focused on the synthesis of biologically active ACPAs, categorizing synthetic methods toward these compounds, which are integral in developing new therapeutic agents (Shin Miyamura et al., 2017).

Enzyme Inhibition Studies

- The synthesis of cyclopropene analogues of ceramide, which share structural similarities with N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, and their effect on dihydroceramide desaturase were explored. These studies contribute to understanding enzyme inhibition mechanisms and the development of novel inhibitors for therapeutic purposes (Gemma Triola et al., 2003).

Chemoselective Synthesis

- Research on the aminocyanation of arynes, enabling the incorporation of amino and cyano groups via cleavage of inert N-CN bonds, resulted in the synthesis of 1,2-bifunctional aminobenzonitriles. These processes, relevant to compounds like N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride, enhance the toolbox for chemoselective synthesis in organic chemistry (Bin Rao & Xiaoming Zeng, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYXHOGNOUHSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C1CC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)